![molecular formula C8H7N3O B3052598 1H-Benzimidazole-1-carboxamide CAS No. 42754-40-5](/img/structure/B3052598.png)
1H-Benzimidazole-1-carboxamide
Overview
Description
1H-Benzimidazole-1-carboxamide is a type of benzimidazole derivative . Benzimidazole derivatives are prevalent in the field of medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .
Synthesis Analysis
Benzimidazole derivatives have been synthesized in various ways. For instance, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives using different saturated nitrogen-contained heterocycles as linker group have been designed, synthesized, and evaluated . Another study reported the synthesis of novel carboxamide- and carbohydrazide-benzimidazoles .
Chemical Reactions Analysis
Benzimidazole derivatives have been involved in various chemical reactions. For example, a reaction of 1H-benzimidazole-1-carbohydrazonamide with isatins has been reported . Another study discussed the reaction of 2,3-diaminobenzamide with o-nitrobenzaldehyde .
Scientific Research Applications
Antimicrobial Activity : 1H-benzimidazole-carboxamide derivatives have shown promising results in antimicrobial activity against various microorganisms. Göker et al. (2001) synthesized some derivatives and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with notable effectiveness against Candida albicans (Göker et al., 2001). Similarly, Sindhe et al. (2016) reported that N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide exhibited significant antimicrobial and antioxidant activities (Sindhe et al., 2016).
Cancer Treatment : Benzimidazole carboxamides have been explored for their potential in cancer treatment, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibited excellent potency against the PARP enzyme and showed promise in phase I clinical trials for cancer treatment (Penning et al., 2009).
Antiprotozoal Activity : Flores-Carrillo et al. (2017) synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated their antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. The study demonstrated significant activity of these compounds against these protozoans (Flores-Carrillo et al., 2017).
Anticancer Activity : The potential of benzimidazole carboxamide derivatives in anticancer activity has been a subject of research. Rasal et al. (2020) synthesized a series of derivatives and evaluated them for in vitro anticancer activity, finding significant antiproliferative activity against various human cancer cell lines (Rasal et al., 2020).
Drug Development and SAR Analysis : Structure-activity relationship (SAR) studies of benzimidazole carboxamides have been conducted to facilitate the design and development of more potent compounds for various therapeutic applications. Sharma (2015) focused on the development of potential compounds against enteroviruses using QSAR studies (Sharma, 2015).
Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For instance, a safety data sheet for a similar compound, 1H-Benzimidazole-5-carboxamide, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .
properties
IUPAC Name |
benzimidazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIIAYLOPWOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598092 | |
Record name | 1H-Benzimidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-1-carboxamide | |
CAS RN |
42754-40-5 | |
Record name | 1H-Benzimidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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